molecular formula C12H17BrO2S B13645687 Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate

Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate

Cat. No.: B13645687
M. Wt: 305.23 g/mol
InChI Key: HQGTZGMBVLIKGD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, an ethyl ester group at the 2-position, and a 2-methylbutan-2-yl group at the 3-position. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method is the bromination of 3-(2-methylbutan-2-yl)thiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products such as azido or cyano derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group can play crucial roles in binding interactions and reactivity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H17BrO2S

Molecular Weight

305.23 g/mol

IUPAC Name

ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C12H17BrO2S/c1-5-12(3,4)8-7-9(13)16-10(8)11(14)15-6-2/h7H,5-6H2,1-4H3

InChI Key

HQGTZGMBVLIKGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(SC(=C1)Br)C(=O)OCC

Origin of Product

United States

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